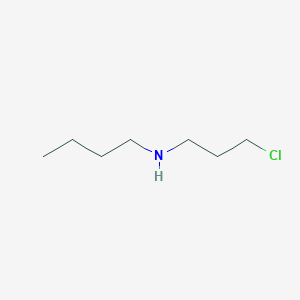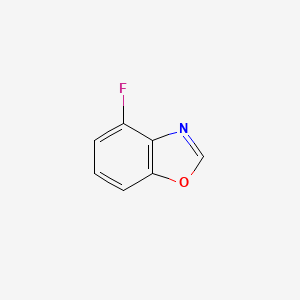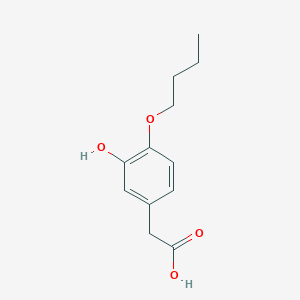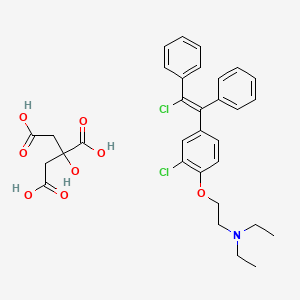![molecular formula C18H20FN5O5 B12292184 2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12292184.png)
2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-アミノ-2-[2-(4-フルオロフェニル)エトキシ]プリン-9-イル]-5-(ヒドロキシメチル)オキソラン-3,4-ジオールは、様々な科学分野において潜在的な可能性を秘めた複雑な有機化合物です。この化合物は、プリン塩基がフルオロフェニル基とヒドロキシメチルオキソラン環に結合した構造を特徴とし、多様な化学的特性を備えています。
準備方法
合成経路と反応条件
2-[6-アミノ-2-[2-(4-フルオロフェニル)エトキシ]プリン-9-イル]-5-(ヒドロキシメチル)オキソラン-3,4-ジオールの合成は、一般的に容易に入手可能な前駆体から出発し、複数のステップを伴います。そのプロセスには多くの場合、以下が含まれます。
プリン塩基の形成: このステップでは、環化反応など、様々な方法によってプリン環系を合成します。
フルオロフェニル基の導入: このステップでは、多くの場合、求核置換反応によってフルオロフェニル基をプリン塩基に結合させます。
オキソラン環の形成: オキソラン環は、多くの場合、水酸化反応とそれに続く環化によって環化反応によって形成されます。
最終的な組み立て: 最後のステップでは、プリン-フルオロフェニル中間体をオキソラン環とカップリングさせます。これは通常、縮合反応によって行われます。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために合成経路の最適化が必要になる場合があります。これには多くの場合、以下が含まれます。
触媒の使用: 触媒を使用すると、反応速度と選択性を高めることができます。
反応条件の最適化: 温度、圧力、溶媒選択などのパラメータは、効率を最大限に高めるように最適化されます。
精製技術: クロマトグラフィーや結晶化などの高度な精製技術を使用して、高純度の製品を取得します。
化学反応の分析
反応の種類
2-[6-アミノ-2-[2-(4-フルオロフェニル)エトキシ]プリン-9-イル]-5-(ヒドロキシメチル)オキソラン-3,4-ジオールは、以下のものを含む様々な化学反応を起こすことができます。
酸化: ヒドロキシメチル基は、アルデヒドまたはカルボン酸を形成するために酸化することができます。
還元: この化合物は、使用される還元剤に応じて、異なる誘導体を形成するために還元することができます。
置換: フルオロフェニル基は、求核置換反応または求電子置換反応に参加することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、以下のようなものがあります。
酸化剤: 過マンガン酸カリウムまたは三酸化クロムなど。
還元剤: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなど。
置換試薬: ハロゲンまたは有機金属化合物など。
主要な生成物
これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、
酸化: アルデヒドまたはカルボン酸を生じることができます。
還元: アルコールまたはアミンを生じることができます。
置換: 様々な置換誘導体を生じることができます。
科学研究への応用
2-[6-アミノ-2-[2-(4-フルオロフェニル)エトキシ]プリン-9-イル]-5-(ヒドロキシメチル)オキソラン-3,4-ジオールは、以下のものを含む科学研究において幅広い応用範囲を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: タンパク質や核酸などの生体高分子との相互作用の可能性について研究されています。
医学: 抗ウイルス活性や抗がん活性など、治療の可能性について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
2-[6-アミノ-2-[2-(4-フルオロフェニル)エトキシ]プリン-9-イル]-5-(ヒドロキシメチル)オキソラン-3,4-ジオールの作用機序は、特定の分子標的との相互作用を含みます。これらの相互作用には、以下のものがあります。
酵素への結合: この化合物は、活性部位に結合することで酵素を阻害または活性化することができます。
核酸との相互作用: この化合物は、DNAやRNAにインターカレーションし、その機能に影響を与えることができます。
シグナル伝達経路の調節: この化合物は、様々な細胞シグナル伝達経路に影響を与え、細胞の挙動の変化につながる可能性があります。
類似の化合物との比較
類似の化合物
2-[6-アミノ-2-[2-(4-フルオロフェニル)エトキシ]プリン-9-イル]-5-(ヒドロキシメチル)オキソラン-3,4-ジオールと類似した化合物には、以下のものがあります。
アデノシンアナログ: プリン塩基構造が類似した化合物。
フルオロフェニル誘導体: フルオロフェニル基が類似した化合物。
オキソラン誘導体: オキソラン環構造が類似した化合物。
独自性
2-[6-アミノ-2-[2-(4-フルオロフェニル)エトキシ]プリン-9-イル]-5-(ヒドロキシメチル)オキソラン-3,4-ジオールの独自性は、これらの構造的特徴の組み合わせにあります。これらの特徴は、他の化合物にはない特定の化学的および生物学的特性をもたらします。
類似化合物との比較
Similar Compounds
Some compounds similar to 2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol include:
Adenosine analogs: Compounds with similar purine base structures.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups.
Oxolane derivatives: Compounds with similar oxolane ring structures.
Uniqueness
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties not found in other compounds.
特性
分子式 |
C18H20FN5O5 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
2-[6-amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H20FN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23) |
InChIキー |
WJXSIJUIBOTFHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B12292105.png)

![L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester](/img/structure/B12292121.png)
![2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12292123.png)
![2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid](/img/structure/B12292133.png)
![4-[(1E,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol](/img/structure/B12292144.png)
![2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide](/img/structure/B12292149.png)


![Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12292169.png)


![6-(b-D-2-Deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B12292196.png)
![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B12292197.png)
